3-Furancarboxylic acid, 5-(phenylmethyl)-, 2-hydroxyethyl ester
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Overview
Description
2-Hydroxyethyl 5-(phenylmethyl)furoate is a chemical compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol It is known for its unique structure, which includes a furoate moiety linked to a phenylmethyl group and a hydroxyethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyethyl 5-(phenylmethyl)furoate typically involves the esterification of 5-(phenylmethyl)furan-3-carboxylic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethyl 5-(phenylmethyl)furoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The furoate moiety can be reduced to a tetrahydrofuran derivative.
Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: 5-(Phenylmethyl)furan-3-carboxylic acid.
Reduction: 2-Hydroxyethyl 5-(phenylmethyl)tetrahydrofuran.
Substitution: Various substituted phenylmethyl derivatives depending on the reagent used.
Scientific Research Applications
2-Hydroxyethyl 5-(phenylmethyl)furoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 5-(phenylmethyl)furoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the furoate moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Hydroxyethyl 5-benzylfuran-3-carboxylate
- 2-Hydroxyethyl 5-(phenylmethyl)-3-furancarboxylate
- Hydroxyethyl 5-benzyl-3-furoate
Comparison: 2-Hydroxyethyl 5-(phenylmethyl)furoate is unique due to its specific substitution pattern and the presence of both hydroxyethyl and phenylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
68084-01-5 |
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Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-hydroxyethyl 5-benzylfuran-3-carboxylate |
InChI |
InChI=1S/C14H14O4/c15-6-7-17-14(16)12-9-13(18-10-12)8-11-4-2-1-3-5-11/h1-5,9-10,15H,6-8H2 |
InChI Key |
KMKHHIPWSMEPRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CO2)C(=O)OCCO |
Origin of Product |
United States |
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